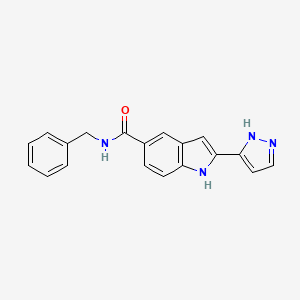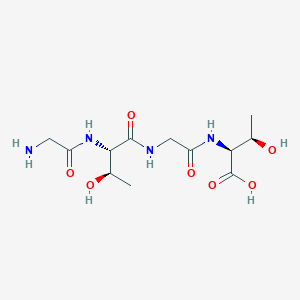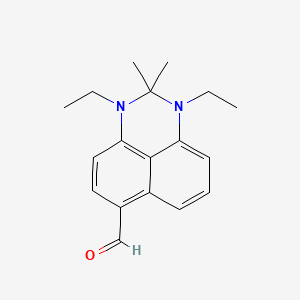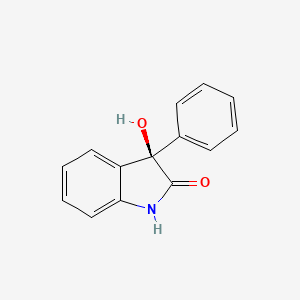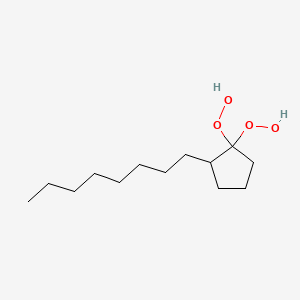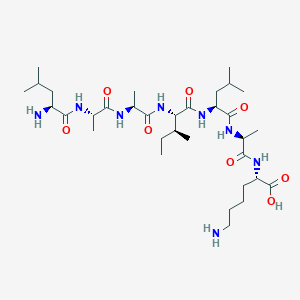
L-Leucyl-L-alanyl-L-alanyl-L-isoleucyl-L-leucyl-L-alanyl-L-lysine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Leucyl-L-alanyl-L-alanyl-L-isoleucyl-L-leucyl-L-alanyl-L-lysine is a peptide composed of seven amino acids: leucine, alanine, alanine, isoleucine, leucine, alanine, and lysine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-alanyl-L-alanyl-L-isoleucyl-L-leucyl-L-alanyl-L-lysine can be achieved through solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The N-terminal protecting group is removed to expose the amine group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often incorporating automated synthesizers and high-throughput purification techniques.
化学反应分析
Types of Reactions
L-Leucyl-L-alanyl-L-alanyl-L-isoleucyl-L-leucyl-L-alanyl-L-lysine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into individual amino acids.
Oxidation: Modifying specific amino acid residues, such as the oxidation of methionine to methionine sulfoxide.
Reduction: Reducing disulfide bonds if present in the peptide structure.
Substitution: Replacing specific amino acid residues with other amino acids or chemical groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific reagents depending on the desired modification, such as amino acid derivatives or chemical groups.
Major Products Formed
The major products formed from these reactions include modified peptides, individual amino acids, and peptide fragments.
科学研究应用
L-Leucyl-L-alanyl-L-alanyl-L-isoleucyl-L-leucyl-L-alanyl-L-lysine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, such as peptide-based drugs or vaccines.
Industry: Utilized in the development of peptide-based materials and biotechnological processes.
作用机制
The mechanism of action of L-Leucyl-L-alanyl-L-alanyl-L-isoleucyl-L-leucyl-L-alanyl-L-lysine involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate various biological pathways, leading to changes in cellular functions and physiological responses.
相似化合物的比较
Similar Compounds
L-Leucyl-L-alanyl-L-alanine: A shorter peptide with similar amino acid composition.
L-Leucyl-L-alanyl-L-lysine: A peptide with a different sequence but containing some of the same amino acids.
L-Leucyl-L-alanyl-L-isoleucine: Another peptide with a similar sequence but different amino acid arrangement.
Uniqueness
L-Leucyl-L-alanyl-L-alanyl-L-isoleucyl-L-leucyl-L-alanyl-L-lysine is unique due to its specific sequence and length, which confer distinct biochemical properties and potential applications. Its combination of hydrophobic and hydrophilic amino acids allows it to interact with various molecular targets, making it a versatile compound for research and industrial use.
属性
CAS 编号 |
629625-79-2 |
|---|---|
分子式 |
C33H62N8O8 |
分子量 |
698.9 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C33H62N8O8/c1-10-19(6)26(41-29(44)22(9)36-27(42)20(7)37-30(45)23(35)15-17(2)3)32(47)40-25(16-18(4)5)31(46)38-21(8)28(43)39-24(33(48)49)13-11-12-14-34/h17-26H,10-16,34-35H2,1-9H3,(H,36,42)(H,37,45)(H,38,46)(H,39,43)(H,40,47)(H,41,44)(H,48,49)/t19-,20-,21-,22-,23-,24-,25-,26-/m0/s1 |
InChI 键 |
HGCSOHSONGFJSI-CAQMSIDYSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Iodo-3-[(4-iodophenyl)ethynyl]benzene](/img/structure/B14216095.png)

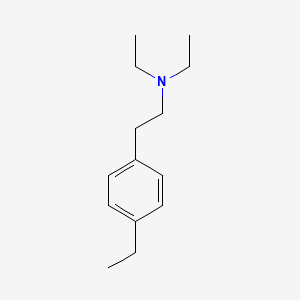
![Benzamide, N-[2-(3,5-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14216117.png)

